5-Fluoro-2-iodonicotinaldehyde

Description

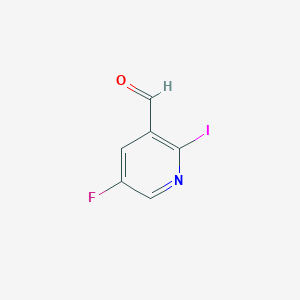

5-Fluoro-2-iodonicotinaldehyde is a pyridine derivative characterized by a fluorine substituent at position 5, an iodine atom at position 2, and an aldehyde functional group at position 3 of the pyridine ring (Figure 1).

The aldehyde group enables nucleophilic addition reactions, making it a versatile intermediate for constructing heterocycles or Schiff bases. The electron-withdrawing fluorine atom at position 5 likely modulates the pyridine ring's electronic density, affecting regioselectivity in subsequent reactions.

Properties

Molecular Formula |

C6H3FINO |

|---|---|

Molecular Weight |

251.00 g/mol |

IUPAC Name |

5-fluoro-2-iodopyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H3FINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H |

InChI Key |

BNRUQOORZPMYLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C=O)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodonicotinaldehyde can be achieved through various methods. One common approach involves the iodination of 5-fluoronicotinaldehyde using iodine and a suitable oxidizing agent . Another method includes the use of Suzuki-Miyaura coupling reactions, where 5-fluoro-2-bromonicotinaldehyde is reacted with an appropriate boronic acid in the presence of a palladium catalyst .

Industrial Production Methods: For industrial-scale production, the Suzuki-Miyaura coupling reaction is preferred due to its high yield and mild reaction conditions. This method involves the use of boronic acids and palladium catalysts, which are readily available and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-fluoro-2-iodonicotinic acid.

Reduction: Reduction reactions can convert it into 5-fluoro-2-iodonicotinalcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under mild conditions.

Major Products:

Oxidation: 5-Fluoro-2-iodonicotinic acid.

Reduction: 5-Fluoro-2-iodonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-iodonicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodonicotinaldehyde is primarily based on its ability to participate in various chemical reactions. Its molecular targets and pathways include:

Enzyme Inhibition: It can inhibit specific enzymes by forming covalent bonds with active site residues.

Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Gene Expression: It can influence gene expression by binding to DNA or RNA and affecting transcription or translation processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Fluoro-2-iodonicotinaldehyde with key analogs based on substituents, functional groups, and inferred reactivity (Table 1).

Table 1: Structural and Functional Comparison of Pyridine Derivatives

*Calculated based on formula C₆H₃FINO.

Substituent Effects on Reactivity

- Iodo vs. Nitro Groups : The iodine atom in this compound facilitates transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the nitro group in 5-Fluoro-2-nitrobenzaldehyde, which is more suited for electrophilic aromatic substitution or reduction to amines .

- Aldehyde vs. Carboxylic Acid : The aldehyde group allows for condensations (e.g., forming imines), whereas the carboxylic acid in 5-Fluoro-2-methoxynicotinic acid enables salt formation or esterification, directing its use toward coordination chemistry or prodrug design .

Electronic and Steric Considerations

In contrast, methoxy groups (e.g., in 5-Fluoro-2-methoxynicotinic acid) donate electron density, stabilizing the ring but reducing susceptibility to nucleophilic displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.